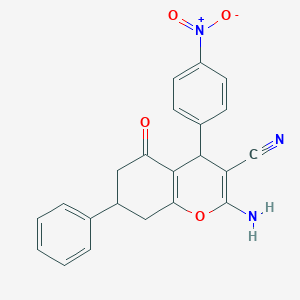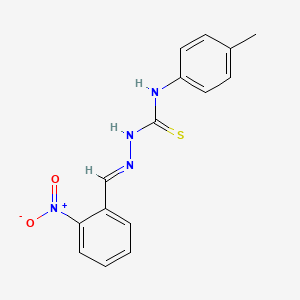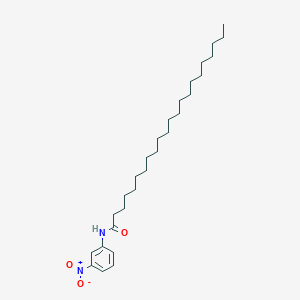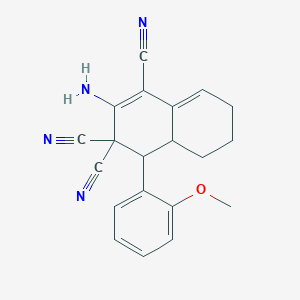![molecular formula C20H11I3N2O2 B11542134 2,4-diiodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542134.png)
2,4-diiodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves the reaction of 2,4-diiodo-6-methoxyphenol with an appropriate benzoxazole derivative, followed by imine formation. The stereochemistry of the imine linkage is crucial for its biological activity .
Reaction Conditions: The specific reaction conditions depend on the starting materials and the desired stereochemistry. Researchers have explored various conditions to optimize the yield and purity of the compound.
Industrial Production: While industrial-scale production details are scarce, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity:
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Substitution: The iodine atoms are susceptible to nucleophilic substitution reactions.
Imine Formation: The imine linkage plays a central role in its structure.
Iodine Sources: Used for iodination reactions.
Bases: Facilitate imine formation.
Solvents: Organic solvents like dichloromethane or dimethyl sulfoxide (DMSO) are commonly employed.
Major Products: The major products depend on the specific reaction conditions. Iodination and imine formation lead to the desired compound.
Scientific Research Applications
Chemistry:
Ligand Design: Its unique structure makes it a potential ligand for coordination chemistry.
Organic Synthesis: Researchers explore its reactivity in various synthetic pathways.
Antimicrobial Properties: Investigate its potential as an antimicrobial agent.
Biological Imaging: Its iodine atoms can serve as imaging probes.
Drug Development: Evaluate its pharmacological properties.
Materials Science:
Dyes and Pigments: Its benzoxazole moiety suggests dye-related applications.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H11I3N2O2 |
|---|---|
Molecular Weight |
692.0 g/mol |
IUPAC Name |
2,4-diiodo-6-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11I3N2O2/c21-13-3-1-2-11(6-13)20-25-17-9-15(4-5-18(17)27-20)24-10-12-7-14(22)8-16(23)19(12)26/h1-10,26H |
InChI Key |
DUEOPEMBTWJRMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542068.png)
![4-(4-{(1E)-1-[(2E)-(2-fluorobenzylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11542078.png)
![2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol](/img/structure/B11542080.png)
![1a',2',2a',5a',6',6a'-hexahydro-1'H-dispiro[cyclopropane-1,3'-[2,6]methanocyclopropa[f]indene-7',1''-cyclopropane]](/img/structure/B11542082.png)
![1-(morpholin-4-yl)-2-{[6-({(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}ethanone](/img/structure/B11542085.png)
![methanediylbis-2-{(E)-[(2-methylphenyl)imino]methyl}benzene-4,1-diyl dibenzoate](/img/structure/B11542089.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11542095.png)
![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11542098.png)


![1-[4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B11542110.png)
![(4Z)-2-(4-tert-butylphenyl)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11542133.png)
